

Technical Guide: NNN-Pyridine-N-Oxide – Identification, Synthesis, and Metabolic Significance

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Compound of Interest

Compound Name:	3-(1-Nitrosopyrrolidin-2-yl)-1-oxidopyridin-1-ium
CAS No.:	1314916-69-2
Cat. No.:	B022318

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Executive Summary

NNN-pyridine-N-oxide (N'-Nitrosornicotine-1-N-oxide) is a critical metabolite of N-nitrosornicotine (NNN), one of the most abundant and potent tobacco-specific nitrosamines (TSNAs). In the context of toxicology and drug metabolism, this compound represents a pivotal "detoxification biomarker." Unlike the

-hydroxylation pathway which bioactivates NNN into DNA-alkylating agents, pyridine-N-oxidation renders the molecule less tumorigenic and more hydrophilic, facilitating urinary excretion.

This guide provides an authoritative reference for the chemical identity, synthesis, and metabolic profiling of NNN-pyridine-N-oxide, designed for researchers investigating TSNA carcinogenesis and metabolic diversion strategies.

Chemical Identity & Nomenclature[1][2][3][4][5]

The precise identification of NNN-pyridine-N-oxide is complicated by the chirality of its precursor (nicotine/nornicotine) and the rotamerism of the nitroso group. The data below prioritizes the biologically relevant (S)-enantiomer derived from natural tobacco alkaloids.

Core Identifiers

Parameter	Detail
Common Name	NNN-pyridine-N-oxide
Synonyms	N'-Nitrosornicotine-1-N-oxide; (S)-3-(1-Nitrosopyrrolidin-2-yl)pyridine 1-oxide
CAS Registry Number	75195-76-5 (S-enantiomer) 1314916-69-2 (racemate)
IUPAC Name	3-[(2S)-1-nitroso-2-pyrrolidinyl]pyridine 1-oxide
Molecular Formula	C H N O
Molecular Weight	193.20 g/mol
SMILES	[O-][n+]1cccc(c1)[C@@H]2N(N=O)CCC2

Structural Characteristics

The molecule exhibits E/Z isomerism due to the restricted rotation of the N-N bond in the nitrosamine group. In solution (NMR analysis), it typically exists as a mixture of these rotamers (approx. 60:40 ratio), which complicates chromatographic separation but is a standard feature of nitrosamine analysis.

Metabolic Pathway & Biological Significance[7][8]

Understanding the formation of NNN-pyridine-N-oxide is essential for interpreting NNN toxicity. The metabolism of NNN bifurcates into activation (carcinogenic) and detoxification (clearance)

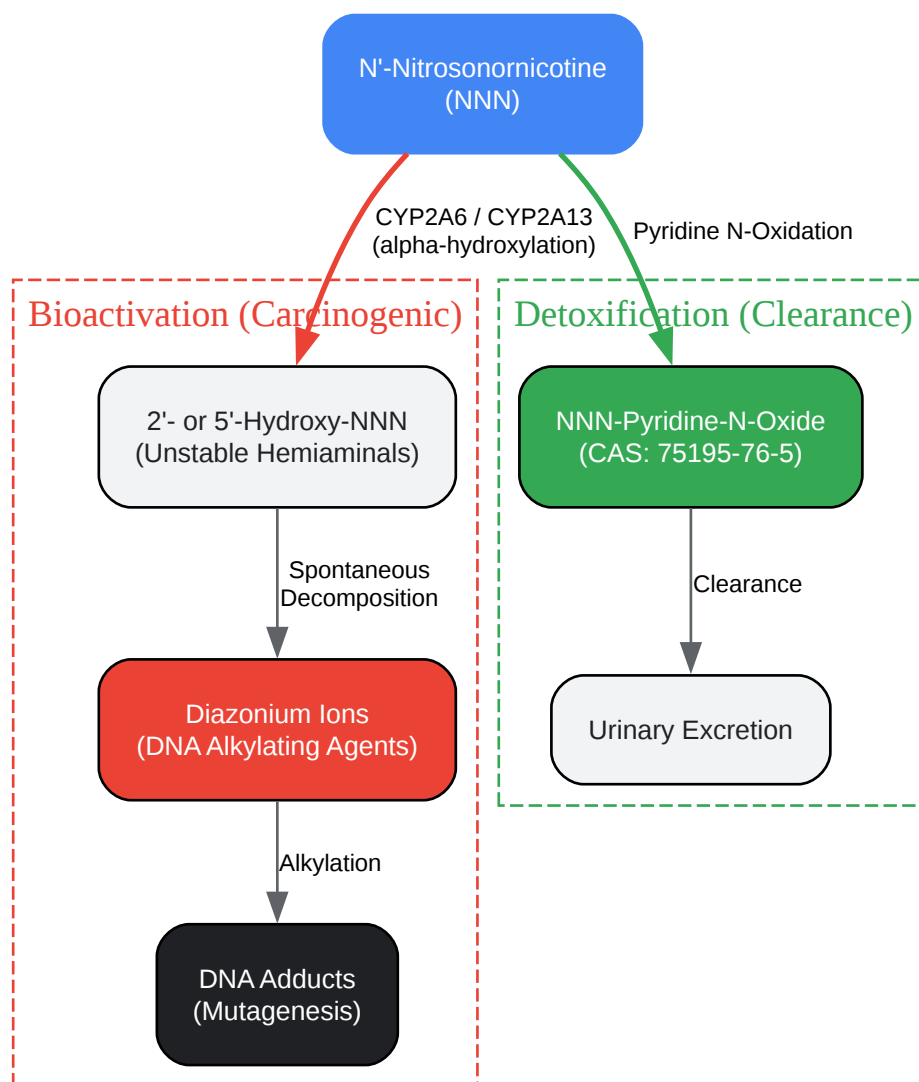
pathways.

The Metabolic Fork

- -Hydroxylation (Activation): Cytochrome P450 enzymes (primarily CYP2A6 in humans) hydroxylate the pyrrolidine ring at the 2' or 5' positions. This leads to unstable intermediates that decompose into diazonium ions, capable of alkylating DNA and causing mutations.[1]
- Pyridine-N-Oxidation (Detoxification): Oxidation of the pyridine nitrogen yields NNN-pyridine-N-oxide. This metabolite is significantly less tumorigenic than NNN and serves as a terminal product for excretion.

Pathway Visualization

The following diagram illustrates the competitive metabolism of NNN.



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Figure 1: Divergent metabolic fate of NNN. The green pathway represents the detoxification route yielding NNN-pyridine-N-oxide.

Synthesis & Preparation Protocol

For analytical standards or toxicological studies, NNN-pyridine-N-oxide is synthesized via the direct oxidation of NNN.

Note: NNN is a potent carcinogen.[1] All procedures must be performed in a Class II Biosafety Cabinet with full PPE.

Reagents[5]

- Substrate: N'-Nitrosornicotine (NNN)[2][1][3][4]
- Oxidant:m-Chloroperoxybenzoic acid (mCPBA), 70-75%
- Solvent: Dichloromethane (DCM), anhydrous
- Quench: Sodium bicarbonate (saturated aq.)

Step-by-Step Methodology

- Dissolution: Dissolve 1.0 equivalent of NNN in anhydrous DCM (approx. 10 mL per mmol) in a round-bottom flask.
- Oxidation: Cool the solution to 0°C in an ice bath. Add 1.2 equivalents of mCPBA portion-wise over 10 minutes.
 - Mechanism:[5][6][2] The peracid electrophilically attacks the lone pair of the pyridine nitrogen. The nitroso group electron-withdrawing nature protects the pyrrolidine nitrogen from oxidation.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM) or LC-MS.
- Workup:
 - Wash the organic layer twice with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.
 - Wash once with brine.
 - Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purification: Purify the residue via flash column chromatography (Gradient: 100% DCM 5-10% MeOH/DCM). The N-oxide is more polar than the starting material.

Analytical Validation

- Mass Spectrometry (ESI+): [M+H]

= 194.1.

- NMR:

H NMR will show a characteristic downfield shift of the pyridine ring protons (specifically the C2 and C6 protons) compared to NNN, due to the deshielding effect of the N-oxide oxygen. Expect dual sets of signals due to E/Z rotamers.

Handling & Safety Profile

- Hazard Classification: Although NNN-pyridine-N-oxide is less active than NNN, it should be treated as a Suspected Carcinogen (Category 2) due to its structural relation to nitrosamines and potential for retro-reduction in vivo.
- Storage: -20°C, inert atmosphere (Ar/N), protected from light. N-oxides can be hygroscopic and light-sensitive.
- Disposal: All waste must be segregated as cytotoxic/carcinogenic chemical waste and incinerated.

References

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